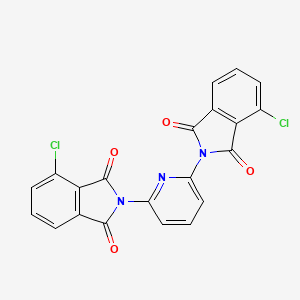![molecular formula C15H12BrClN2O3 B6121225 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide, also known as BCA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other signaling molecules. This leads to the inhibition of downstream signaling pathways that are essential for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activation of PKC and downstream signaling pathways. It has also been shown to reduce the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. This compound has been shown to have anti-inflammatory effects by inhibiting the activation of PKC in immune cells. Additionally, this compound has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide in lab experiments is its specificity for PKC inhibition. This compound does not affect other kinases or signaling pathways, making it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of using this compound is its relatively low potency compared to other PKC inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could lead to off-target effects.
Orientations Futures
There are several future directions for the use of 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, the role of PKC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research where this compound could be a valuable tool.
Méthodes De Synthèse
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-bromo-4-chloroacetophenone. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been used to study the effects of PKC inhibition on the immune system, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-12-7-10(17)3-6-13(12)22-8-14(20)19-11-4-1-9(2-5-11)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQUOINNCZWLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6121178.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B6121185.png)
![4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6121186.png)
![S-(4-hydroxy-6-methyl-2-pyrimidinyl) 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanethioate](/img/structure/B6121194.png)
![ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)
![7-(2-methylcyclohexyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6121215.png)

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6121231.png)
![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)
![7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121252.png)